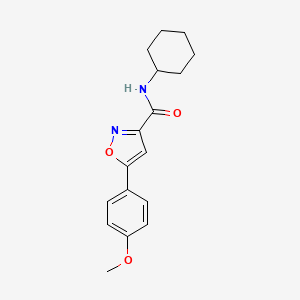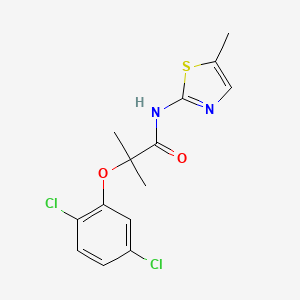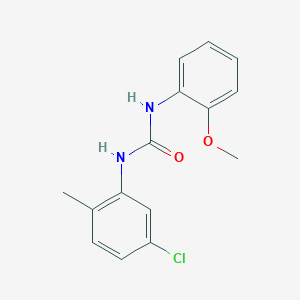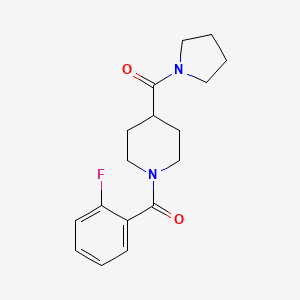
N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as JNJ-39393406, is a novel compound that has been developed as a potential therapeutic agent for various neurological disorders. This compound belongs to the class of isoxazolecarboxamides, and it is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2).
Mécanisme D'action
The mechanism of action of N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide involves the positive allosteric modulation of mGluR2. This receptor is a G protein-coupled receptor that is predominantly expressed in the presynaptic terminals of neurons. When activated, mGluR2 inhibits the release of glutamate, which is the primary excitatory neurotransmitter in the brain. By modulating this receptor, N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide can enhance the inhibitory effects of mGluR2 and reduce the excessive release of glutamate, thereby restoring the balance of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to increase the activity of mGluR2 in the brain, which is associated with a reduction in glutamate release. This effect is thought to underlie the therapeutic potential of N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in various neurological disorders. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is its selectivity for mGluR2. This selectivity allows for a more targeted approach to modulating glutamate neurotransmission in the brain, which may reduce the risk of side effects associated with non-selective compounds. However, one limitation of N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is its relatively low potency, which may limit its efficacy in certain neurological disorders.
Orientations Futures
There are several future directions for the research on N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide. One potential direction is the development of more potent analogs of the compound, which may improve its efficacy in treating neurological disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying the therapeutic effects of N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
Applications De Recherche Scientifique
N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, depression, and addiction. The compound has been shown to modulate the activity of mGluR2, which is involved in the regulation of glutamate neurotransmission in the brain. By modulating this receptor, N-cyclohexyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has the potential to restore the balance of neurotransmitters in the brain and improve symptoms associated with these disorders.
Propriétés
IUPAC Name |
N-cyclohexyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-9-7-12(8-10-14)16-11-15(19-22-16)17(20)18-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASSULCWXIBNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4851499.png)
![5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4851500.png)

![2-{1-[2-(cycloheptylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4851516.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851519.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4851552.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4851559.png)
![N-(3-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4851568.png)
![isopropyl 2-{[3-(4-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4851577.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4851599.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851601.png)